Relebactam is a novel non-β-lactam, bicyclic diazabicyclooctane β-lactamase inhibitor. It is classified as a class A and C β-lactamase inhibitor. [, ] Relebactam is not used alone, but rather in combination with the carbapenem antibiotic imipenem/cilastatin. [, , , , , ] The primary role of Relebactam in scientific research is to combat the rise of antimicrobial resistance, specifically by restoring the activity of imipenem against bacterial strains that have developed resistance to carbapenem antibiotics. [, , , , , , , ]
An improved synthetic route developed later reduced the number of steps to 11 and increased the yield to 42%. This method utilized triphosgene for urea formation and employed DABCO as a catalyst to streamline the hydrogenolysis step, which had previously posed challenges during pilot-scale production .
Relebactam has the molecular formula and a molecular weight of 348.38 g/mol. Its structure features a piperidine ring, which is central to its activity as a beta-lactamase inhibitor. The compound's design allows it to effectively bind to beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics .
Relebactam primarily acts through non-covalent interactions with beta-lactamase enzymes, inhibiting their activity. The compound's mechanism involves competitive inhibition where it binds to the active site of the enzyme, preventing the breakdown of beta-lactam antibiotics .
In laboratory settings, relebactam has been shown to react favorably with various beta-lactam antibiotics, enhancing their efficacy against resistant bacterial strains.
Relebactam inhibits beta-lactamase enzymes that are responsible for antibiotic resistance. It does this by binding to the active sites of these enzymes, effectively blocking their ability to hydrolyze beta-lactam antibiotics such as penicillins and cephalosporins .
Relebactam is primarily used in clinical settings as a beta-lactamase inhibitor in combination therapies for treating serious bacterial infections resistant to conventional treatments . Its development represents a significant advancement in combating antibiotic resistance, particularly for infections caused by Enterobacteriaceae producing extended-spectrum beta-lactamases.
Relebactam, a diazabicyclooctane (DBO) β-lactamase inhibitor, exhibits potent activity against Ambler class A and class C serine β-lactamases (SBLs). Class A targets include clinically significant extended-spectrum β-lactamases (ESBLs) like CTX-M-15 and plasmid-encoded carbapenemases such as KPC-2, KPC-3, and KPC-4. Inhibition constants (Kᵢ) for class A enzymes range from 1–21 μM, with the tightest binding observed against KPC-2 (Kᵢ = 1 μM) [1] [3]. For class C enzymes (e.g., AmpC cephalosporinases in Pseudomonas aeruginosa), relebactam demonstrates sub-μM to low-μM affinity, though with variability depending on specific enzyme variants. Notably, relebactam lacks significant inhibitory activity against class D (OXA-type) or class B (metallo-β-lactamases, MBLs) enzymes, limiting its spectrum [5] [6].
Table 1: Inhibition Constants (Kᵢ) of Relebactam Against Key β-Lactamases
β-Lactamase Class | Example Enzymes | Kᵢ (μM) | Clinical Relevance |
---|---|---|---|
Class A | KPC-2 | 1 | Carbapenem resistance in Enterobacteriaceae |
KPC-3 | 3 | ||
CTX-M-15 | 21 | ESBL phenotype | |
Class C | P. aeruginosa AmpC | 2–5* | Cephalosporin resistance |
Class B/D | NDM/VIM/OXA-48 | >100 | Not inhibited |
*Estimated from biochemical assays; precise values vary by strain [1] [3] [5].
X-ray crystallography (PDB: 6QW9) reveals that relebactam inhibits SBLs through a two-step mechanism:
Critical interactions include:
Kinetic studies demonstrate that relebactam acts as a reversible, covalent inhibitor with slow deacylation:
Table 2: Kinetic Parameters for Relebactam Inactivation of KPC-2
Parameter | Value | Significance |
---|---|---|
k₂/K (M⁻¹s⁻¹) | 24,750 | Efficient acylation of active site serine |
kₒff (s⁻¹) | 0.0002 | Extremely slow deacylation rate |
Acyl-Complex Half-life | >60 minutes | Prolonged enzyme inhibition |
Desulfation Observed? | Minimal (pH>8) | Enhanced stability vs. avibactam |
Relebactam exhibits superior inhibitory activity against KPC carbapenemases compared to other β-lactamase classes:
Compared to avibactam, relebactam is generally 9–120 fold less potent against purified class A enzymes (e.g., CTX-M-15) due to its bulkier C2 substituent. However, it matches avibactam’s ability to restore β-lactam susceptibility in KPC-producing clinical isolates [1] [3].
Relebactam’s defining structural feature—a piperidine ring attached at the C2 position of the DBO core—confers two key advantages:
Table 3: Key β-Lactamase Inhibitors and Their Structural Features
Inhibitor | Core Structure | C2 Substituent | Active-Site Stability Mechanism |
---|---|---|---|
Relebactam | Diazabicyclooctane (DBO) | Piperidine ring | Steric shielding of sulfate; reduced hydrolysis |
Avibactam | Diazabicyclooctane (DBO) | Carboxyamide | Reversible recyclization |
Clavulanate | Clavam | Hydroxyethyl | Irreversible cross-linking |
Vaborbactam | Cyclic boronic acid | N/A | Transition state mimicry |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7